methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate
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Overview
Description
Preparation Methods
The synthesis of methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromen-3-ol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in these processes .
Comparison with Similar Compounds
Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate can be compared with other similar compounds such as:
Ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate: Lacks the 4-methyl group, which may affect its biological activity and chemical reactivity.
Methyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate: Contains additional hydrogen atoms, making it a tetrahydro derivative
Biological Activity
Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is a compound derived from the coumarin family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C₁₇H₁₄O₅
- CAS Number : 314744-86-0
- MDL Number : MFCD02081427
The biological activity of this compound can be attributed to its interactions with various biological targets. The compound exhibits significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's. AChE inhibitors are known to enhance acetylcholine levels in the brain, thereby improving cognitive function.
Key Findings from Research Studies
-
Acetylcholinesterase Inhibition :
- Compounds with a coumarin core have been shown to possess potent AChE inhibitory activity. For instance, a study demonstrated that derivatives of 4-hydroxycoumarin exhibited IC50 values as low as 2.7 µM against AChE, indicating strong potential for treating cognitive decline associated with Alzheimer’s disease .
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Coumarins are known for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
Case Studies and Experimental Data
Properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
methyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxypropanoate |
InChI |
InChI=1S/C18H16O5/c1-10-15(22-11(2)17(19)21-3)9-8-13-12-6-4-5-7-14(12)18(20)23-16(10)13/h4-9,11H,1-3H3 |
InChI Key |
GNJYMNITYSCXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C)C(=O)OC |
Origin of Product |
United States |
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